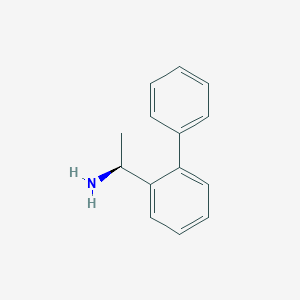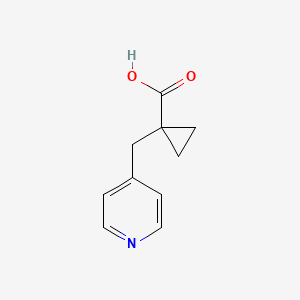
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a pyridine ring via a methylene bridge
準備方法
The synthesis of 1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene or carbenoid reagent.
Pyridine Attachment: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclopropane intermediate.
Industrial production methods may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
化学反応の分析
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where various nucleophiles replace hydrogen atoms.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The pyridine ring can interact with biological receptors, influencing cellular pathways and processes .
類似化合物との比較
1-(Pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopropane-1-carboxylic acid: Lacks the pyridine ring, making it less versatile in biological applications.
Pyridine-4-carboxylic acid: Lacks the cyclopropane ring, resulting in different chemical reactivity.
1-(Pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid: Similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a pyridine ring, providing a distinct set of chemical and biological properties.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
1-(pyridin-4-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(3-4-10)7-8-1-5-11-6-2-8/h1-2,5-6H,3-4,7H2,(H,12,13) |
InChIキー |
HVDAQSWPBKADPU-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CC=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
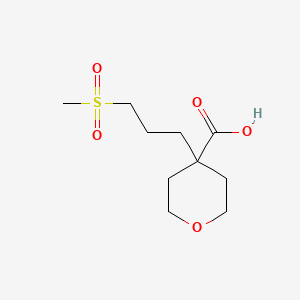
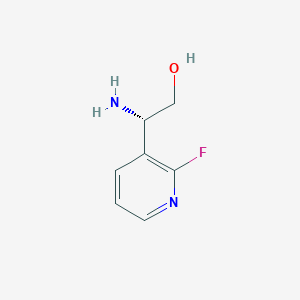
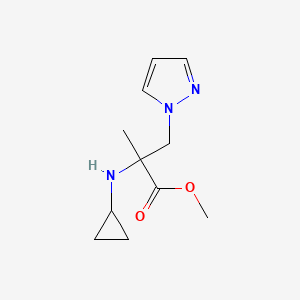
![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)

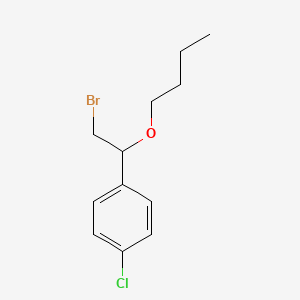

![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)


![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)

